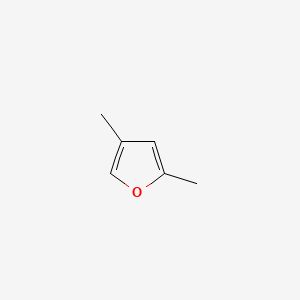

2,4-二甲基呋喃

描述

Synthesis Analysis

The synthesis of 2,4-Dimethylfuran (DMF) typically involves catalytic processes converting lignocellulosic biomass into this valuable compound. Recent studies have focused on the efficient production of DMF through catalyst reactions, highlighting the potential of DMF as a biofuel due to its similar physicochemical properties to conventional fuels. The process emphasizes the importance of optimizing synthesis pathways for cost-effectiveness and environmental sustainability (Nguyen et al., 2021).

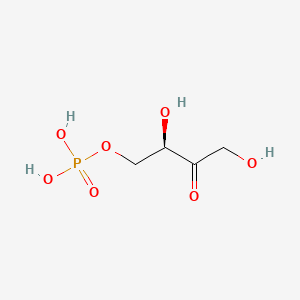

Molecular Structure Analysis

While specific articles detailing the molecular structure analysis of 2,4-Dimethylfuran in isolation were not identified in the current search, the molecular structure of DMF plays a critical role in its physicochemical properties and its suitability as a biofuel. The compound's structure contributes to its higher energy content and stability, making it a promising alternative to traditional fossil fuels.

Chemical Reactions and Properties

DMF undergoes various chemical reactions, particularly combustion processes relevant to its application in engines. It has been studied for its performance in both spark and compression ignition engines, showing potential for better engine-out emissions compared to pure gasoline or diesel fuel without compromising performance. The combustion mechanism and emission formation from DMF also highlight its environmental advantages (Hoang et al., 2020).

Physical Properties Analysis

The physical properties of DMF, including its boiling point, density, and energy content, are conducive to its use as a biofuel. These properties closely align with those of petroleum-based fuels, facilitating its potential integration into existing fuel infrastructure with minimal adjustments.

Chemical Properties Analysis

Chemically, DMF is characterized by its stability and reactivity under combustion conditions. Its chemical properties, such as octane rating and miscibility with conventional fuels, contribute to its appeal as a blending component in biofuel applications. The oxidation and pyrolysis mechanisms of DMF under various conditions have been a subject of study, providing insight into its behavior and emissions when used as a fuel (Le et al., 2020).

科学研究应用

生物燃料和能源应用

生物燃料候选者

2,5-二甲基呋喃(DMF),2,4-二甲基呋喃的衍生物,由于其高能量密度和减少空气污染以及全球化石燃料短缺的潜力,被认为是一种有前途的生物燃料。DMF可以从可再生生物质,特别是纤维素中生产,具有超越低碳醇类如乙醇和正丁醇的特性。它可以直接用于火花点火发动机,或与汽油和柴油混合以减少烟尘排放。然而,商业化这一过程仍然存在挑战,包括增加油供系统负荷,减少氮氧化物排放,以及了解DMF的详细燃烧机制 (Qian et al., 2015)。

增强燃烧性能

研究表明,与传统燃料相比,DMF表现出更优越的燃烧性能。例如,DMF的层流燃烧速度高于异辛烷,表明具有更高燃料燃烧效率的潜力。这种增强性能使DMF成为改善各种发动机类型燃料效率的可行添加剂 (Tian et al., 2010)。

减排

在发动机中使用DMF可能导致烟尘和其他有害排放物的显著减少。例如,将DMF与柴油混合显示出减少颗粒物排放的潜力,从而为更清洁和更环保的交通解决方案做出贡献 (Wei et al., 2017)。

化学合成和工业应用

催化转化过程

DMF可以通过生物质衍生的5-羟甲基糠醛(HMF)的催化氢解获得。这个过程涉及新型催化系统,包括贵金属和非贵金属基催化剂,并代表了绿色化学研究的一个重要领域 (Wang et al., 2019)。

在聚合物工业中的潜力

DMF在聚合物工业中受到积极追求,因为它可以作为对苯二甲酸酯聚合物的中间体。DMF在各种化学反应中的多功能性进一步突显了它在工业应用中的潜力 (Harmata et al., 2003)。

绿色化学

从果糖等可再生资源高效生产DMF代表了向可持续和环保化学过程的转变。这符合绿色化学的原则,强调减少环境影响和提高化学生产效率 (Upare et al., 2015)。

分析化学应用

- 定量的内标: 2,5-二甲基呋喃(DMFu),与2,4-二甲基呋喃相关,已被用作1H核磁共振光谱中未知样品的定量内标。其独特的化学位移和低反应性使其适用于准确和精确的分析测量 (Gerritz & Sefler, 2000)。

安全和危害

The European Food Safety Authority (EFSA) has conducted a scientific evaluation on the risk to human health of the presence of furan and methylfurans (2-methylfuran, 3-methylfuran, and 2,5-dimethylfuran) in food . The highest exposures to furan were estimated for infants, mainly from ready-to-eat meals .

未来方向

属性

IUPAC Name |

2,4-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABTWRKUKUPMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190602 | |

| Record name | Furan, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

94.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2,4-Dimethylfuran | |

CAS RN |

3710-43-8 | |

| Record name | 2,4-Dimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWC3WDX33J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

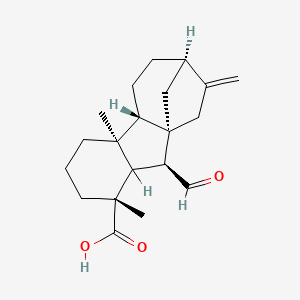

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。